REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][O:6]1.[I:11][C:12]1[CH:13]=[N:14][NH:15][CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[I:11][C:12]1[CH:13]=[N:14][N:15]([CH2:2][CH2:3][O:4][CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][O:6]2)[CH:16]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1OCCCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
29.34 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
cesium carbonate
|
Quantity
|
73.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at RT for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L 3-neck flask equipped with magnetic stir bar
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture through CELITE®
|
Type
|
WASH
|
Details
|
wash the filter cake with ACN
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate to a golden oil
|
Type
|
CUSTOM
|
Details
|
Use without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=NN(C1)CCOC1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |